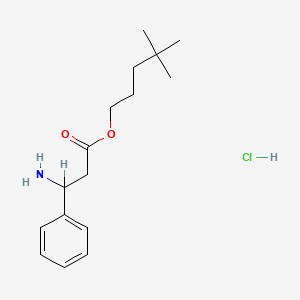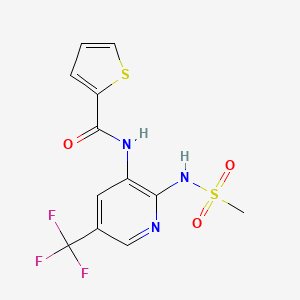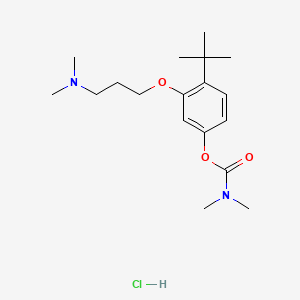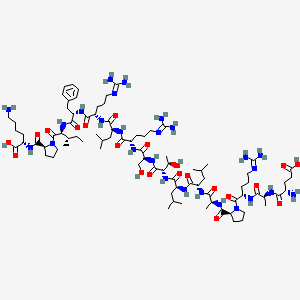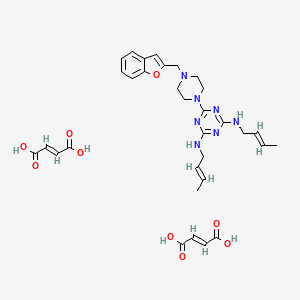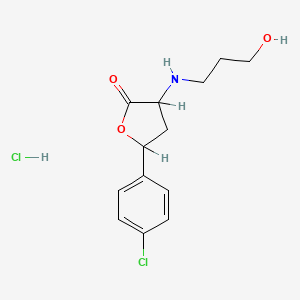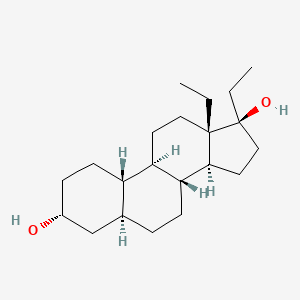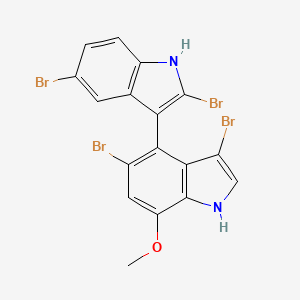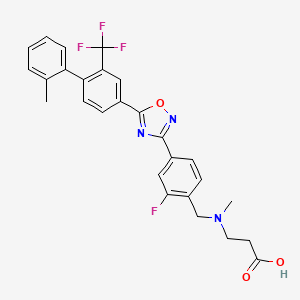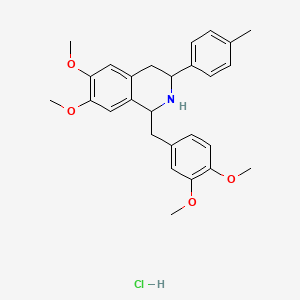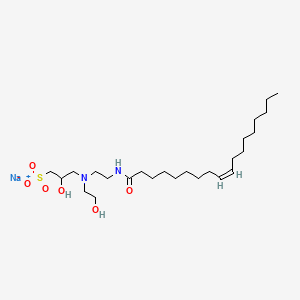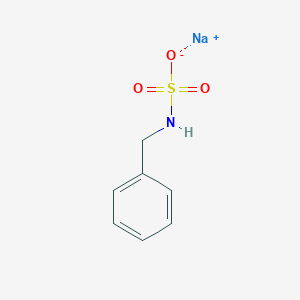
Sodium benzylsulfamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium benzylsulfamate is an organic compound with the molecular formula C7H8NO3S.Na. It is a sodium salt of benzylsulfamic acid and is known for its diverse applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Sodium benzylsulfamate can be synthesized through the reaction of benzylamine with sulfur trioxide, followed by neutralization with sodium hydroxide. The reaction conditions typically involve:
Temperature: Moderate temperatures around 50-70°C.
Solvent: Aqueous or organic solvents like dichloromethane.
Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow reactors to maintain consistent quality and yield. The process includes:
Sulfonation: Benzylamine is reacted with sulfur trioxide in a controlled environment.
Neutralization: The resulting benzylsulfamic acid is neutralized with sodium hydroxide.
Purification: The product is purified through crystallization or distillation to remove impurities.
Análisis De Reacciones Químicas
Types of Reactions: Sodium benzylsulfamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form benzylsulfonic acid.
Reduction: Reduction reactions can convert it back to benzylamine.
Substitution: It can participate in nucleophilic substitution reactions, replacing the sulfonate group with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Conditions often involve polar solvents and mild temperatures.
Major Products:
Oxidation: Benzylsulfonic acid.
Reduction: Benzylamine.
Substitution: Various substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
Sodium benzylsulfamate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfonamides and other sulfur-containing compounds.
Biology: It serves as a biochemical tool for studying enzyme inhibition and protein interactions.
Medicine: Research explores its potential as an antimicrobial agent and its role in drug development.
Industry: It is utilized in the production of detergents, surfactants, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of sodium benzylsulfamate involves its interaction with molecular targets such as enzymes and proteins. It can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The pathways involved include:
Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate access.
Protein Interaction: Modifying protein structures and functions through covalent or non-covalent interactions.
Comparación Con Compuestos Similares
- Sodium benzenesulfonate
- Sodium toluenesulfonate
- Sodium methanesulfonate
Comparison:
- Sodium benzylsulfamate is unique due to its benzyl group, which imparts distinct reactivity and applications compared to other sulfonates.
- Sodium benzenesulfonate lacks the benzyl group, making it less reactive in certain substitution reactions.
- Sodium toluenesulfonate has a methyl group instead of a benzyl group, affecting its solubility and reactivity.
- Sodium methanesulfonate is simpler in structure and is often used in different industrial applications due to its higher solubility.
Propiedades
Número CAS |
15790-83-7 |
|---|---|
Fórmula molecular |
C7H8NNaO3S |
Peso molecular |
209.20 g/mol |
Nombre IUPAC |
sodium;N-benzylsulfamate |
InChI |
InChI=1S/C7H9NO3S.Na/c9-12(10,11)8-6-7-4-2-1-3-5-7;/h1-5,8H,6H2,(H,9,10,11);/q;+1/p-1 |
Clave InChI |
HLXDLLTZCHINKX-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)CNS(=O)(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





